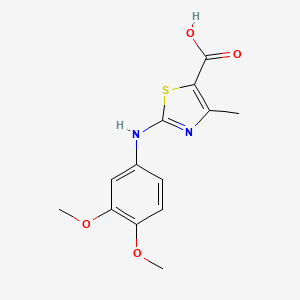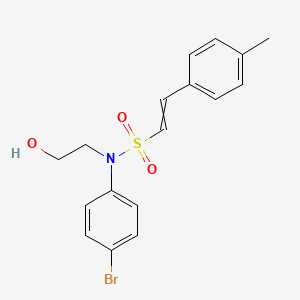
(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis and Fungal Biotransformation
The compound (E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide, through related structures, contributes to advancements in green organic chemistry. For example, E-2-cyano-3(furan-2-yl) acrylamide has been synthesized under microwave radiation, showcasing an environmentally friendly method. This synthesis facilitated the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide. This process emphasized the role of fungal biotransformation in producing compounds with an unusual CN-bearing stereogenic center, further investigated by electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).
Catalytic Chemical Reactions
Another significant application involves the palladium-catalyzed direct alkenation of thiophenes and furans, where a variety of olefinic substrates, such as acrylates and acrylamides, including structures related to the compound of interest, undergo direct oxidative coupling reactions. This process results in mono-alkenylated products, with the (E)-isomers often being the major outcome, highlighting the potential of these reactions in synthetic organic chemistry and the development of pharmaceuticals and materials (Zhao et al., 2009).
Pharmaceutical Research: Antiviral Applications
Research on (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a closely related compound, demonstrates its potential as an inhibitor against SARS coronavirus, indicating the broader pharmaceutical applications of similar acrylamide derivatives. This compound was found to suppress the enzymatic activities of the SARS coronavirus helicase effectively, suggesting its utility in developing treatments against coronavirus-related illnesses (Lee et al., 2017).
Molecular Engineering for Solar Cell Applications
On the materials science front, compounds related to (E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide are utilized in molecular engineering for solar cell applications. The incorporation of furan and thiophene units into organic sensitizers for dye-sensitized solar cells enhances the incident photon-to-current conversion efficiency. Such advancements underscore the potential of these compounds in renewable energy technologies, demonstrating the diverse applications of furan and thiophene derivatives in enhancing solar cell performance (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-4-13-2-1-8-19-13)17-10-14-3-5-15(20-14)12-7-9-21-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJRCBSLGFLLS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)


![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)



![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2679448.png)


![N'-(2,4-Dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2679454.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2679456.png)
